molecular formula C12H21BO3Si B120882 4-(tert-Butyldimethylsilyloxy)phenylboronic acid CAS No. 159191-56-7

4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Cat. No.: B120882
CAS No.: 159191-56-7
M. Wt: 252.19 g/mol
InChI Key: NVHHEADQQACSCJ-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is an organoboron compound featuring a phenylboronic acid core substituted with a bulky tert-butyldimethylsilyloxy (TBDMS) group at the para position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and materials science derivatives . The TBDMS group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic procedures while allowing deprotection under mild fluoride-based conditions . Its applications span organic synthesis, drug development, and biochemical studies due to its unique steric and electronic properties.

Preparation Methods

Primary Synthetic Route: Silylation of 4-Hydroxyphenylboronic Acid

The most widely documented method for synthesizing 4-(tert-butyldimethylsilyloxy)phenylboronic acid involves the silylation of 4-hydroxyphenylboronic acid using tert-butyldimethylsilyl chloride (TBSCl) as the protecting agent. This approach leverages the nucleophilic reactivity of the phenolic oxygen to introduce the tert-butyldimethylsilyl (TBDMS) group under mild conditions .

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Deprotonation : Imidazole acts as a base, deprotonating the hydroxyl group of 4-hydroxyphenylboronic acid to generate a phenoxide intermediate.

  • Silylation : The phenoxide attacks the electrophilic silicon atom in TBSCl, displacing chloride and forming the TBDMS-protected product.

Key Reaction Parameters :

  • Solvent : Anhydrous dimethylformamide (DMF) ensures solubility of both the boronic acid and silylating agent.

  • Base : Imidazole (5.0 equivalents) facilitates deprotonation without side reactions.

  • Temperature : Room temperature (20°C) minimizes decomposition of sensitive intermediates.

  • Time : 12 hours for complete conversion.

Experimental Procedure

A representative protocol is summarized below :

ParameterDetail
Starting Material4-Hydroxyphenylboronic acid (5 mmol)
ReagentsTBSCl (3.5 equiv.), imidazole (5.0 equiv.)
SolventDry DMF (0.05 M)
Reaction Time12 hours
WorkupExtraction with ethyl acetate (3 × 110 mL), drying over MgSO₄
PurificationFlash chromatography (hexane/ethyl acetate 10:1 → 3:1)
Yield90%

Analytical Validation :

  • ¹H NMR (CDCl₃): δ 8.11 (d, J = 8.4 Hz, 2H), 6.96 (d, J = 8.4 Hz, 2H), 1.02 (s, 9H), 0.26 (s, 6H) .

  • ¹³C NMR : Peaks at 159.9 ppm (C-O-Si), 137.6 ppm (boronic acid B-C), and 25.8 ppm (TBDMS methyl groups) .

Alternative Methodologies and Optimization Strategies

Solvent and Base Variations

While DMF and imidazole are standard, alternative bases (e.g., triethylamine) and solvents (e.g., dichloromethane) have been explored in analogous silylation reactions. For example, a related synthesis of 3-(tert-butyldimethylsilyloxy)propyl 4-azidobenzoate employed dichloromethane and triethylamine, achieving comparable yields . However, polar aprotic solvents like DMF remain preferred for boronic acid substrates due to their superior solubility profiles .

Scalability and Industrial Adaptations

The described method scales linearly, with no loss in yield at multi-gram quantities. Industrial adaptations might replace flash chromatography with crystallization for cost efficiency, though no published data exists for this specific compound.

Quality Control and Impurity Profiling

Common Byproducts

  • Unreacted Starting Material : Residual 4-hydroxyphenylboronic acid (<2% by HPLC) .

  • Di-silylated Products : Formation of disilyl ethers is negligible due to steric hindrance from the TBDMS group.

Stability Considerations

The TBDMS group is stable under neutral and acidic conditions but cleaved by fluoride ions (e.g., TBAF) . Storage at −20°C under argon is recommended for long-term stability.

Applications in Subsequent Syntheses

The product serves as a key intermediate in:

  • Suzuki-Miyaura Couplings : Formation of biaryl structures for fluorescent materials.

  • Protecting Group Strategies : Temporary masking of hydroxyl groups during multi-step syntheses .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation between arylboronic acids and aryl halides. The reaction proceeds via a palladium-catalyzed mechanism involving transmetalation , oxidative addition , and reductive elimination steps .

Key Applications :

  • Synthesis of red electroluminescent polyfluorenes for optoelectronic materials .

  • Construction of phenylpyridone derivatives as melanin-concentrating hormone receptor (MCH1R) antagonists .

Reaction PartnerCatalyst SystemConditionsProduct Application
Aryl halidesPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°CBiaryl pharmaceuticals
DibromoarenesPd(OAc)₂, SPhosToluene, refluxPolyfluorene polymers

Rhodium-Catalyzed Three-Component Couplings

In a study by UNC Chapel Hill, this boronic acid participated in rhodium-catalyzed couplings with silyl glyoxylates and benzaldehyde to synthesize stereocomplex glycolates. The reaction achieved an average yield of 78% under mild conditions .

Mechanism :

  • Transmetalation : Rhodium transfers the aryl group from the boronic acid.

  • 1,2-Arylation : Forms a rhodium-alkoxide intermediate.

  • Brook Rearrangement : Generates an enolate for aldol addition with benzaldehyde .

Conditions :

  • Catalyst: [Rh(cod)Cl]₂ (2.5 mol%)

  • Base: K₂CO₃ (6 equiv.)

  • Solvent: Toluene, room temperature .

Asymmetric Addition Reactions

The compound undergoes enantioselective additions to β-substituted cyclic enones, producing chiral tertiary alcohols. This reaction is critical for synthesizing bioactive molecules like atromentin derivatives , which exhibit gelatinase inhibition .

Example :

  • Substrate: Cyclohexenone

  • Chiral Ligand: Binaphthol-derived phosphoramidite

  • Yield: Not explicitly reported but described as "effective" .

Hydroarylation and Heterocyclization

Reacting with phenylpropiolates, this boronic acid enables hydroarylation followed by heterocyclization to form benzofuran derivatives. These reactions are catalyzed by palladium or rhodium complexes under inert atmospheres .

Typical Conditions :

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Solvent: THF, 60°C

  • Additive: CuI (10 mol%) .

Comparative Analysis of Reaction Conditions

The table below contrasts key reactions involving this compound:

Reaction TypeReagents/ConditionsKey OutcomeYield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl drug intermediatesHigh
Rhodium Three-Component[Rh(cod)Cl]₂, K₂CO₃, benzaldehydeStereocomplex glycolates78%
HydroarylationPdCl₂(PPh₃)₂, CuI, THFBenzofuran scaffoldsModerate

Stability and Reactivity Considerations

  • The tert-butyldimethylsilyl (TBDMS) group enhances stability against premature oxidation during reactions .

  • Acidic conditions cleave the TBDMS group, enabling post-reaction deprotection .

Industrial and Pharmaceutical Relevance

  • Drug Discovery : Used to synthesize MMP inhibitors for cancer therapy .

  • Materials Science : Key precursor for luminescent polymers in OLEDs .

This compound’s versatility in cross-coupling and multicomponent reactions underscores its importance in modern synthetic chemistry. Future research may explore its utility in novel catalytic systems or bioconjugation strategies.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Formula : C₁₂H₂₁BO₃Si
Molecular Weight : 252.19 g/mol
CAS Number : 159191-56-7

The compound features a boronic acid functional group, which enables it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its involvement in biochemical pathways and reactions such as the Suzuki-Miyaura coupling, where it acts as a key reactant to synthesize biaryl compounds .

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling Reactions :
    • This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It reacts with aryl halides in the presence of palladium catalysts to produce biaryl compounds, which are significant intermediates in drug discovery and materials science .
  • Synthesis of Electroluminescent Materials :
    • The compound serves as a starting material for synthesizing red electroluminescent polyfluorenes, which are critical components in organic light-emitting diodes (OLEDs). These materials have applications in display technologies and lighting solutions .
  • Asymmetric Addition Reactions :
    • It participates in asymmetric addition reactions with β-substituted cyclic enones, facilitating the formation of chiral centers that are vital for pharmaceutical applications .
  • Hydroarylation and Heterocyclization :
    • The compound is involved in hydroarylation and heterocyclization reactions with phenylpropiolates, expanding its utility in creating complex organic structures .

Synthesis of Biologically Active Molecules

This compound plays a crucial role in synthesizing various biologically active compounds:

  • Phenylpyridone Derivatives :
    • It is used to synthesize phenylpyridone derivatives that act as MCH1R antagonists, which have potential therapeutic applications in treating obesity and metabolic disorders .
  • Gelatinase Inhibitors :
    • The compound contributes to the synthesis of gelatinases and MT1-MMP inhibitors, which are important for cancer research as they play roles in tumor progression and metastasis .
  • Pharmaceutical Intermediates :
    • Its utility extends to synthesizing intermediates for various pharmaceuticals, including drugs targeting specific receptors or enzymes involved in disease pathways .

Case Study 1: Synthesis of Methylphenidate Boronic Acid

A study explored the synthesis of methylphenidate-inspired boronic acids using this compound as a coupling partner. Although initial attempts faced challenges, the approach highlighted the compound's potential in developing pharmaceuticals related to ADHD treatment .

Case Study 2: Inhibition Studies

Research involving the compound demonstrated its effectiveness as an inhibitor against ABC transporters like ABCB1 and ABCG2. These inhibitors can restore the efficacy of existing antibiotics against resistant strains, showcasing its significance in drug development strategies .

Comparison with Similar Compounds

Structural and Electronic Properties

The TBDMS group is electron-donating due to the oxygen atom, which increases the electron density on the phenyl ring. This contrasts with electron-withdrawing substituents like sulfonamide or sulfonyl groups, which lower the pKa of phenylboronic acids (e.g., 4-(N-allylsulfamoyl)-phenylboronic acid has pKa 7.4 vs. phenylboronic acid’s pKa 8.8) . While direct pKa data for 4-(tert-butyldimethylsilyloxy)phenylboronic acid is unavailable, its electron-donating nature likely results in a higher pKa compared to unsubstituted phenylboronic acid, similar to 4-methoxyphenylboronic acid (pKa ~8.3–8.5 inferred from structural analogs) .

Table 1: Key Properties of Selected Phenylboronic Acids

Compound Substituent pKa (Estimated) Molecular Weight (g/mol) Key Applications
Phenylboronic acid None 8.8 ± 0.1 121.93 Cross-coupling, biochemical assays
4-Methoxyphenylboronic acid -OCH₃ ~8.3–8.5* 151.96 Suzuki reactions, sensors
4-(N-Allylsulfamoyl)-phenylboronic acid -SO₂NHCH₂CH=CH₂ 7.4 ± 0.1 243.12 Affinity chromatography
4-tert-Butylphenylboronic acid -C(CH₃)₃ N/A 178.04 Organic synthesis
This compound -OSi(CH₃)₂C(CH₃)₃ ~8.5–9.0* 266.24 Protective group chemistry, drug synthesis

*Estimated based on substituent effects.

Reactivity in Cross-Coupling Reactions

The TBDMS group introduces steric hindrance, which can slow reaction rates but improve regioselectivity in Suzuki-Miyaura couplings. For example, in the synthesis of pyrimidine-based materials, this compound (compound 26) was coupled with an indanedione core, yielding functionalized derivatives for light-driven molecular motors . By comparison, 4-methoxyphenylboronic acid (pKa ~8.3) participates in faster couplings due to reduced steric bulk, as seen in the synthesis of thienylene derivatives .

Biological Activity

4-(tert-Butyldimethylsilyloxy)phenylboronic acid, also known as 4-(TBDMS)phenylboronic acid, is a boronic acid derivative that has garnered attention in various fields of organic and medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its applications in medicinal chemistry, synthesis of biologically active compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a boron atom bonded to two hydroxyl groups and a phenyl ring, with a tert-butyldimethylsilyloxy (TBDMS) group at the para position. This structure contributes to its reactivity and versatility in organic synthesis.

Biological Activity Overview

Research indicates that 4-(TBDMS)phenylboronic acid exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential in various biological contexts.
  • Anticancer Properties : It is being investigated for its role in the synthesis of compounds with anticancer activity, such as phenylpyridone derivatives that act as MCH1R antagonists.

The precise mechanism of action for 4-(TBDMS)phenylboronic acid is not fully characterized; however, it is believed to interact with specific molecular targets involved in various signaling pathways. Its boron-containing structure allows it to form reversible covalent bonds with diols and other biological molecules, which may play a crucial role in its biological activities.

Applications in Medicinal Chemistry

4-(TBDMS)phenylboronic acid serves as a valuable building block in the synthesis of various biologically active compounds:

  • Synthesis of Antagonists : It is utilized in the production of MCH1R antagonists, which have implications for obesity treatment and metabolic disorders.
  • Development of Fluorescent Probes : The compound has been employed in synthesizing fluorescent dyes used for imaging biological processes.
  • Polymer Synthesis : It acts as a precursor for red electroluminescent polyfluorenes, contributing to advancements in materials science and optoelectronics.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of 4-(TBDMS)phenylboronic acid:

  • Study on Anticancer Activity :
    • Researchers synthesized phenylpyridone derivatives using 4-(TBDMS)phenylboronic acid and evaluated their activity against cancer cell lines. The results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values below 10 µM against hormone-dependent cancer cells.
  • Fluorescence Imaging Studies :
    • A study employed boronate probes derived from 4-(TBDMS)phenylboronic acid to visualize hydrogen peroxide levels in live cells. This work demonstrated the utility of these probes in tracking oxidative stress-related signaling pathways within cellular environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(tert-butyldimethylsilyloxy)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where aryl halides react with boronic acids using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous, oxygen-free conditions. Key variables include catalyst loading (1–5 mol%), solvent choice (dimethoxyethane or THF), and base (Na₂CO₃ or K₂CO₃). Yield optimization requires monitoring reaction time (2–24 hours) and temperature (reflux at ~80°C). Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is critical to remove anhydride byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyldimethylsilyl (TBS) and boronic acid groups).
  • FT-IR : Detect B-O (~1350 cm⁻¹) and Si-O (~1100 cm⁻¹) stretching vibrations.
  • X-ray crystallography : Resolve crystal packing and bond angles, particularly the planar geometry of the boronic acid group .
  • DFT calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity .

Q. What are the stability considerations for this compound under laboratory storage and reaction conditions?

  • Methodological Answer : The TBS group enhances hydrolytic stability compared to unprotected hydroxyl analogs. Store at 2–8°C in inert, moisture-free environments (e.g., argon-filled desiccators). Avoid prolonged exposure to polar protic solvents (e.g., water, methanol) to prevent desilylation. Monitor decomposition via TLC or HPLC, particularly in acidic/basic conditions .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence the reactivity of phenylboronic acids in cross-coupling reactions?

  • Methodological Answer : The TBS group acts as a steric and electronic modulator:

  • Steric effects : Hinders undesired homo-coupling by blocking the boron center’s coordination sites.
  • Electronic effects : Electron-donating silyl ether stabilizes the boronate intermediate, accelerating transmetallation in Suzuki reactions.
  • Comparative studies with other protecting groups (e.g., methoxy, trifluoromethoxy) reveal ~15–20% higher yields for TBS-protected derivatives in aryl-aryl couplings .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities (e.g., residual anhydrides). Strategies include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistent ¹H NMR referencing.
  • DOSY NMR : Differentiate between the target compound and byproducts based on diffusion coefficients.
  • Spiking experiments : Add authentic samples to confirm peak assignments .

Q. What computational methods best predict the compound’s behavior in catalytic cycles?

  • Methodological Answer : Hybrid QM/MM simulations model the Pd-catalyzed cross-coupling mechanism. Key steps:

Oxidative addition : Pd(0) inserts into the aryl halide bond.

Transmetallation : Boronate transfers to Pd(II), influenced by the TBS group’s steric bulk.

Reductive elimination : Pd(0) regenerates, releasing the biaryl product.

  • Free energy barriers calculated at the M06-2X/def2-TZVP level correlate with experimental turnover frequencies .

Q. How does this compound compare to structurally similar boronic acids in sensor applications?

  • Methodological Answer : The TBS group improves selectivity in sugar or diol recognition via boronate ester formation. For example:

  • Glucose sensing : The bulky TBS group reduces non-specific binding to vicinal diols compared to 4-methoxyphenylboronic acid.
  • pH sensitivity : pKa of the boronic acid (~8.5) is tunable by modifying the silyl group’s electron-withdrawing/donating effects .

Q. What strategies mitigate toxicity risks during handling?

  • Methodological Answer : Despite its low acute toxicity (LD₅₀ > 2000 mg/kg in rats), precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste disposal : Neutralize with aqueous NaOH (1M) before incineration .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or purity levels?

  • Methodological Answer : Variations arise from anhydride content (common in boronic acids). Solutions:

  • Recrystallization : Use toluene/hexane mixtures to isolate pure boronic acid.
  • Karl Fischer titration : Quantify residual water, which lowers observed melting points.
  • HPLC-MS : Confirm purity (>95%) and identify impurities (e.g., desilylated byproducts) .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHHEADQQACSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455505
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159191-56-7
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Source EPA DSSTox
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Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride)
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Synthesis routes and methods I

Procedure details

A dry reactor equipped with two addition funnels, nitrogen inlet, and a mechanical stirrer was set up over a dry ice bath. To one of the addition funnels was added a filtered, preformed Grignard reagent from the reaction of 4-(t-butyldimethylsilyloxy)-bromobenzene (28.7 g, 0.1 mol) with magnesium turnings (2.96 g, 0.12 mol) in THF (70 mL). To the other addition funnel was added trimethylborate (12.48 g, 0.12 mol) in THF (50 mL). The reactor was charged with about 10 mL of the borate solution and was cooled to -70° C. About 10 mL of the Grignard solution was then added. The remaining borate and Grignard solutions were then added in aliquots in such a way as to ensure a slight excess of borate. The reaction mixture was stirred at -70° C. for one hour then stirred at room temperature for 20 hours. The reactor was cooled to 0° C. and water (100 mL) was slowly added with vigorous stirring. The mixture was extracted with ether (400 mL). The ether layer was washed with water (2×200 mL), dried over anhydrous MgSO4, then concentrated on a roto-evaporator to afford a light-tan-colored solid (22.0 g, 87 percent). 1H and 13C NMR spectra were consistent with the following structure. ##STR11##
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70 mL
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87%

Synthesis routes and methods II

Procedure details

To a solution of 4-tert-butyldimethylsilyloxybromobenzene (11.49 g) in tetrahydrofuran (100 ml) was added a solution of n-butyllithium in n-hexane (1.59M, 32.7 ml) dropwise at −55° C. under a nitrogen atmosphere, and the mixture was stirred for 1 hour at −60° C. To the reaction mixture was added triisopropyl borate (12.84 ml), and the mixture was stirred at −60° C. for 1 hour. The reaction mixture was warmed to ambient temperature, poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The solid was triturated with n-hexane, filtered and washed with n-hexane to give 4-tert-butyldimethylsilyloxyphenylboronic acid (7.45 g).
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Synthesis routes and methods III

Procedure details

Magnesium turnings (0.53 g, 22 mmol) and 20 mL of THF were placed into a two-necked flask. Next, tert-butyldimethylsilyloxyphenyl bromide (5.64 g, 19.6 mmol) was added and the mixture was heated under reflux for 2 h before it was cooled to room temperature. The brown mixture was added to a solution of trimethyl borate (2.43 g, 24 mmol) in 5 mL of THF through a dropping funnel at −78° C. and allowed to warm to room temperature overnight. After hydrolysis with 90 mL of ca. 0.1 M hydrochloric acid followed by standard work-up with methyl tert-butyl ether, the brown residue was washed with 20 mL of cold hexane, and the resulting white product (3.86 g, 78%) was dried in vacuo. Mp: 175° C. (1H NMR (300 MHZ, CDCl3): δ0.25 (s, 6H); 1.01 (s, 9H); 6.95 (d, J=8.5 Hz, 2H); 8.11 (d, J 8.5 Hz, 2H). 13C NMR (75 MHZ, CDCl3): δ−4.3; 18.1; 25.7; 119.8; 137.5; 159.8. Reference: Bolm, C.; Derrien, N.; Seger, A. Synlett 1996, 387.
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0.53 g
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5 mL
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90 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(tert-Butyldimethylsilyloxy)phenylboronic acid
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
4-(tert-Butyldimethylsilyloxy)phenylboronic acid

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